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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AG-494, a member of the tyrphostin family of protein kinase inhibitors, is widely recognized for

its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). However, a

comprehensive understanding of its selectivity is crucial for its application as a research tool

and for potential therapeutic development. This guide provides a comparative analysis of AG-
494's inhibitory effects on various receptor tyrosine kinases (RTKs) and other kinases,

supported by available experimental data.

Quantitative Analysis of Kinase Inhibition
The inhibitory potency of AG-494 and its close analog, AG-490, has been evaluated against

several kinases. The following table summarizes the half-maximal inhibitory concentrations

(IC50) from various studies, providing a quantitative comparison of their activity.
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Kinase Target Inhibitor IC50 (µM) Assay Type

EGFR AG-494 0.7 - 1.2 Biochemical

ErbB2 (HER2) AG-494 39 Biochemical

PDGF-R AG-494 6 Biochemical

Cdk2 AG-494 - Cell-based

JAK2 AG-490 ~10 Biochemical

JAK3 AG-490 25 Biochemical

Note: Data for JAK2 and JAK3 are for the closely related compound AG-490. The inhibitory

activity of AG-494 on Cdk2 has been demonstrated, but a specific IC50 value was not provided

in the cited literature.

Discussion of Selectivity and Off-Target Effects
AG-494 is often described as a potent inhibitor of EGFR. However, the available data indicates

that it also inhibits other receptor tyrosine kinases, albeit at higher concentrations. For instance,

its potency against PDGF-R is significant, while its activity against ErbB2 is considerably

weaker.

Interestingly, some studies have shown that while AG-494 effectively inhibits EGFR

autophosphorylation in biochemical assays, it fails to inhibit EGFR kinase in intact cells.

Despite this, it still inhibits cell proliferation, which has been attributed to its ability to block the

activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle. This highlights

a critical aspect of inhibitor characterization: the potential for divergence between in vitro and

cellular activity.

Furthermore, the tyrphostin chemical scaffold, to which AG-494 belongs, has been associated

with activity against non-kinase targets. Therefore, researchers should exercise caution and

consider the possibility of off-target effects beyond the kinome when interpreting data

generated using AG-494. A comprehensive kinome scan of AG-494 against a broad panel of

kinases would be invaluable for a more complete understanding of its selectivity profile, though

such data is not readily available in the public domain.
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Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches discussed, the

following diagrams were generated.

Receptor Tyrosine Kinase Signaling

JAK-STAT Signaling

Cell Cycle Control

EGFR

PI3K

RAS

PDGFR

ErbB2

Akt

Cell Proliferation
& Survival

RAF MEK ERK

JAK2 STAT Gene Transcription

Cdk2 G1/S Transition

AG-494

Inhibits

Inhibits

Inhibits (weaker)

Inhibits (AG-490)

Inhibits

Click to download full resolution via product page

Figure 1: Simplified signaling pathways affected by AG-494.
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Figure 2: General experimental workflow for kinase inhibition assays.
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Detailed experimental protocols can vary between laboratories. The following are

representative methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Example Protocol)
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR) in a

kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

Inhibitor Addition: Add varying concentrations of AG-494 (typically in DMSO, with a final

DMSO concentration kept constant across all wells).

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (e.g., 10 µM,

which can be radiolabeled with ³²P or ³³P) and a suitable substrate (e.g., a synthetic peptide

or a protein like poly(Glu, Tyr) 4:1).

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 30 minutes).

Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a

phosphocellulose membrane). Measure the incorporation of phosphate into the substrate

using an appropriate method (e.g., scintillation counting for radiolabeled ATP, or

luminescence-based assays that measure ADP production).

Data Analysis: Plot the percentage of kinase activity against the logarithm of the AG-494
concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response

curve.

Cell-Based Receptor Tyrosine Kinase
Autophosphorylation Assay (Example Protocol)

Cell Culture: Plate cells that endogenously or exogenously express the receptor of interest

(e.g., A431 cells for EGFR) in a multi-well plate and grow to a suitable confluency.

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for several

hours (e.g., by incubating in a serum-free medium).
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Inhibitor Treatment: Treat the cells with various concentrations of AG-494 for a defined

period (e.g., 1-2 hours).

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a

short duration (e.g., 5-15 minutes) to induce receptor autophosphorylation.

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing detergents and

phosphatase inhibitors to preserve the phosphorylation state of the proteins.

Protein Quantification: Determine the protein concentration of the cell lysates.

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and

transfer to a membrane (e.g., PVDF or nitrocellulose).

Immunodetection: Probe the membrane with a primary antibody specific for the

phosphorylated form of the receptor (e.g., anti-phospho-EGFR). Subsequently, probe with an

antibody for the total amount of the receptor as a loading control. Use appropriate secondary

antibodies conjugated to an enzyme (e.g., HRP) for detection.

Signal Quantification: Visualize the protein bands using a chemiluminescent substrate and

quantify the band intensities.

Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Plot

the percentage of inhibition of phosphorylation against the logarithm of the AG-494
concentration to determine the cellular IC50 value.

To cite this document: BenchChem. [AG-494: A Comparative Guide to its Receptor Tyrosine
Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664428#does-ag-494-inhibit-other-receptor-
tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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